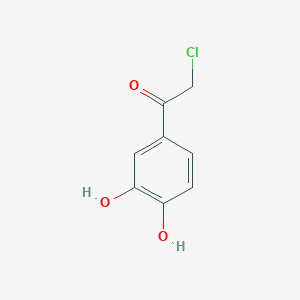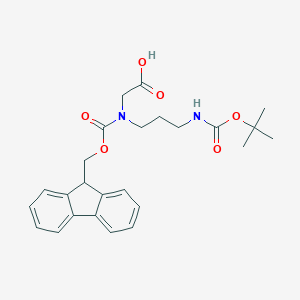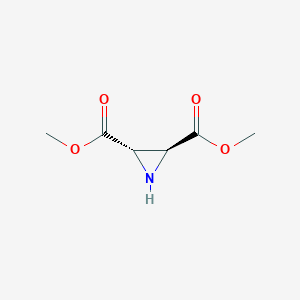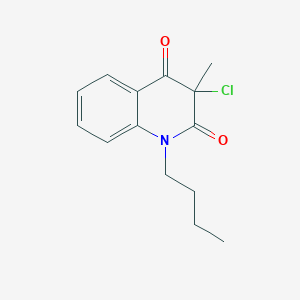
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, also known as BCMTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BCMTQ is a heterocyclic compound that contains both a quinoline and a lactam ring, and its unique structure makes it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is not fully understood. However, it has been suggested that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may act as an inhibitor of certain enzymes involved in disease processes. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may also have antioxidant properties, which could contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Research studies have shown that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has a range of biochemical and physiological effects. For example, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells, which could make it a promising candidate for the development of cancer treatments. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is its unique structure, which makes it a promising candidate for use in various research fields. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is that its mechanism of action is not fully understood, which could limit its potential applications.
Direcciones Futuras
There are several future directions for research involving 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. One potential direction is to further investigate its potential as a lead compound for the development of new drugs. Additionally, future studies could focus on elucidating the mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could provide insights into its potential therapeutic effects. Finally, research could also focus on developing novel synthetic methods for 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione involves a multistep process that begins with the reaction of 3-chloro-1-butanol with methyl anthranilate. This reaction produces the intermediate compound, 1-butyl-3-chloro-3-methyl-2-oxoindoline. This intermediate is then treated with sodium hydride and 2,4-pentanedione to produce the final product, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione.
Aplicaciones Científicas De Investigación
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been used in various scientific research studies due to its unique properties. One of the primary applications of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is in the field of medicinal chemistry. 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have potential as a lead compound for the development of new drugs that target various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
144603-21-4 |
|---|---|
Nombre del producto |
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione |
Fórmula molecular |
C14H16ClNO2 |
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
1-butyl-3-chloro-3-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-3-4-9-16-11-8-6-5-7-10(11)12(17)14(2,15)13(16)18/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
RNLSUJNFHAQNSI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



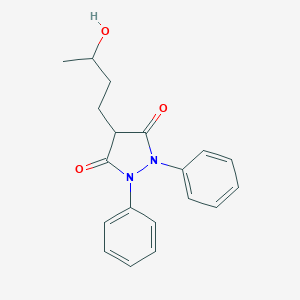
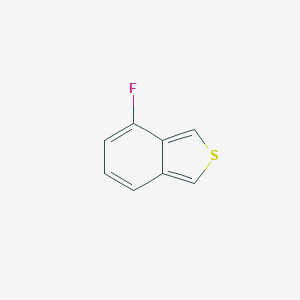
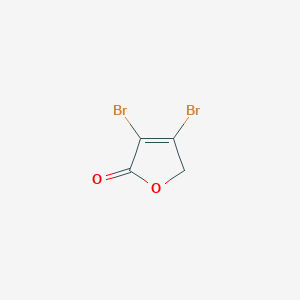
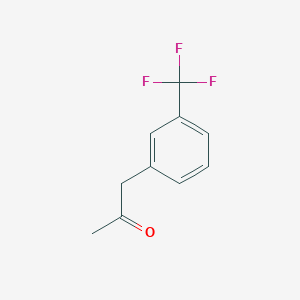
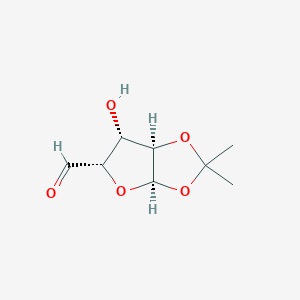
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
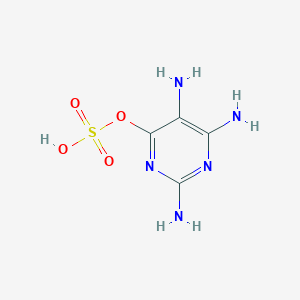
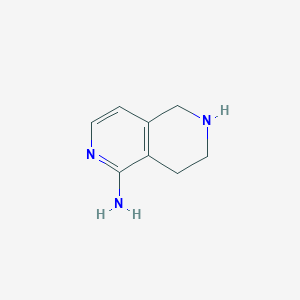
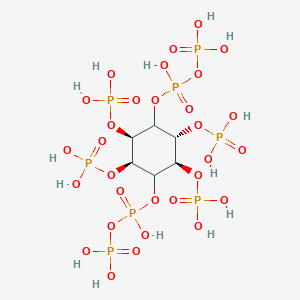
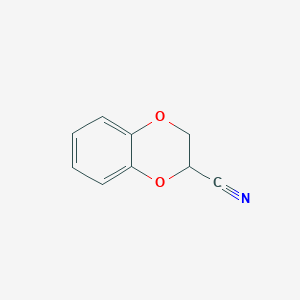
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
